molecular formula C9H20ClNO B1391227 3-(Isopentyloxy)pyrrolidine hydrochloride CAS No. 1185301-63-6

3-(Isopentyloxy)pyrrolidine hydrochloride

Cat. No. B1391227
CAS RN: 1185301-63-6
M. Wt: 193.71 g/mol
InChI Key: YOWLKUQPNJLSIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(Isopentyloxy)pyrrolidine hydrochloride consists of a pyrrolidine ring with an isopentyloxy group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Isopentyloxy)pyrrolidine hydrochloride are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Isopentyloxy)pyrrolidine hydrochloride are not extensively detailed in the available literature. It has a molecular formula of C9H19NO HCl and a molecular weight of 193.71 g/mol.

Scientific Research Applications

Antioxidant Activity

Pyrrolidine alkaloids have been shown to possess antioxidant activity . This means they can potentially neutralize harmful free radicals in the body, which could have implications for diseases related to oxidative stress.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Pyrrolidine alkaloids have shown antimicrobial activity, making them potentially useful in combating various bacterial and fungal infections .

Anticancer Activity

Certain pyrrolidine alkaloids have shown promise in anticancer research. For example, compounds with a spiro[pyrrolidine-3,3’-oxindole] moiety have been found to cause apoptotic cell death in MCF-7 breast cancer cells .

Anti-hyperglycemic Activity

Pyrrolidine alkaloids have demonstrated anti-hyperglycemic activity , which could make them useful in the management of diabetes.

Neuropharmacological Activity

These compounds have shown neuropharmacological activity , suggesting potential applications in the treatment of neurological disorders.

Future Directions

Pyrrolidine derivatives, including 3-(Isopentyloxy)pyrrolidine hydrochloride, continue to be of interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds . Future research may focus on exploring the therapeutic potential of these compounds in various fields such as anticancer, anti-inflammatory, antiviral, and antituberculosis .

properties

IUPAC Name

3-(3-methylbutoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLKUQPNJLSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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